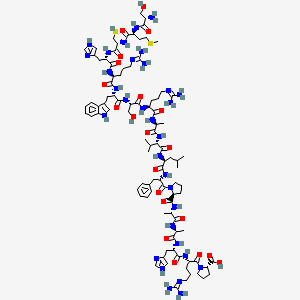

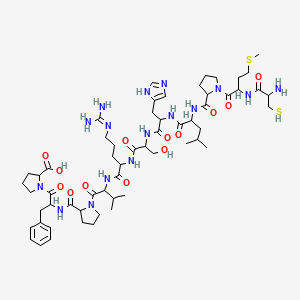

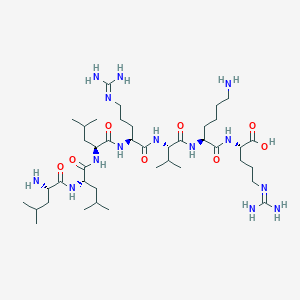

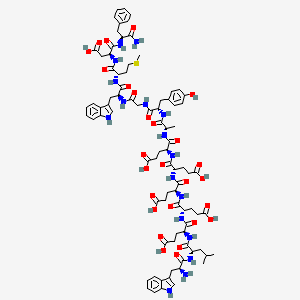

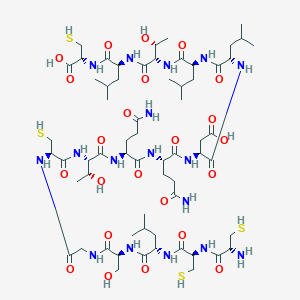

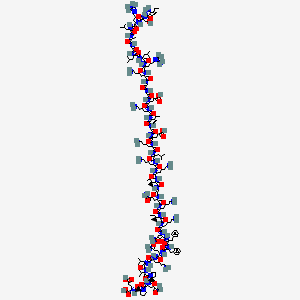

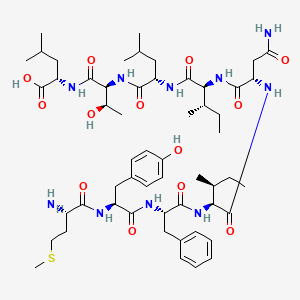

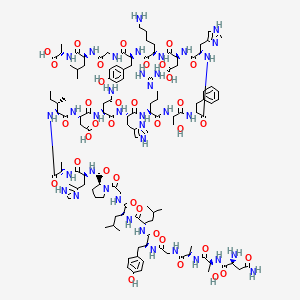

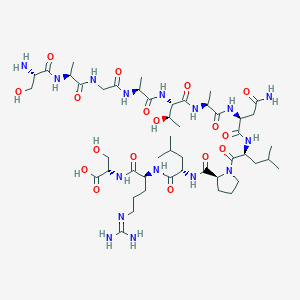

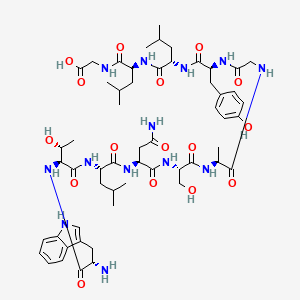

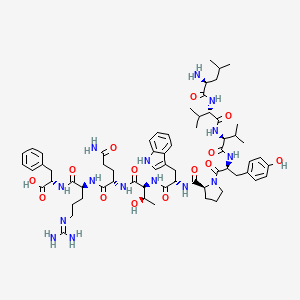

Leu-val-val-tyr-pro-trp-thr-gln-arg-phe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

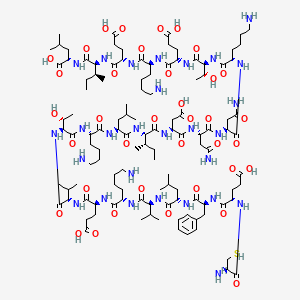

LVV-hemorphin is a decapeptide derived from the hemoglobin beta chain. It is part of the hemorphin family, which are endogenous opioid peptides produced through the proteolytic degradation of hemoglobin. LVV-hemorphin is known for its high affinity binding to mu-opioid receptors, angiotensin-converting enzyme, and insulin-regulated aminopeptidase . These interactions suggest its potential therapeutic applications in memory enhancement, blood pressure regulation, and analgesia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: LVV-hemorphin can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-strategy. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a base, typically piperidine, to allow the next amino acid to couple. The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of LVV-hemorphin involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Analyse Chemischer Reaktionen

Arten von Reaktionen: LVV-Hemorphin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HATU oder DIC in Gegenwart einer Base wie DIPEA.

Hauptprodukte:

Oxidation: Methioninsulfoxid-haltige Peptide.

Reduktion: Restaurierte Methionin-haltige Peptide.

Substitution: Verschiedene Peptid-Analoga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

LVV-Hemorphin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

5. Wirkmechanismus

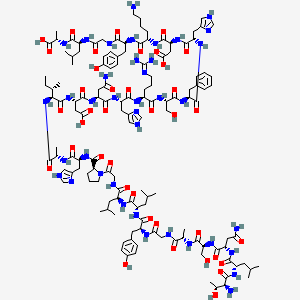

LVV-Hemorphin übt seine Wirkungen durch die Bindung an spezifische molekulare Zielstrukturen aus:

μ-Opioid-Rezeptoren: Diese Interaktion vermittelt seine analgetische Wirkung.

Angiotensin-Converting-Enzym: Die Hemmung dieses Enzyms trägt zur Blutdruckregulation bei.

Insulin-regulierter Aminopeptidase: Die Modulation dieses Enzyms ist mit der Verbesserung des Gedächtnisses verbunden.

Die Bindung von LVV-Hemorphin an diese Zielstrukturen beinhaltet spezifische Wechselwirkungen mit Schlüsselresten in den Bindungsstellen, wie molekulardynamische Simulationen und Docking-Studien gezeigt haben .

Wirkmechanismus

LVV-hemorphin exerts its effects by binding to specific molecular targets:

Mu-opioid receptors: This interaction mediates its analgesic effects.

Angiotensin-converting enzyme: Inhibition of this enzyme helps regulate blood pressure.

Insulin-regulated aminopeptidase: Modulation of this enzyme is linked to memory enhancement.

The binding of LVV-hemorphin to these targets involves specific interactions with key residues in the binding sites, as revealed by molecular dynamics simulations and docking studies .

Vergleich Mit ähnlichen Verbindungen

LVV-Hemorphin ist unter den Hemorphin einzigartig aufgrund seiner Dekapeptidstruktur und hohen Stabilität. Ähnliche Verbindungen sind:

VV-Hemorphin-7: Ein kürzeres Peptid mit ähnlicher Opioidaktivität.

Hemorphin-4: Ein Tetrapeptid mit opioidähnlichen Wirkungen.

Kamel LVV-Hemorphin-7: Eine Variante mit einer einzigen Aminosäuresubstitution, die eine höhere Bindungsaffinität und mehr Interaktionen mit Zielproteinen zeigt

LVV-Hemorphin zeichnet sich durch seine Stabilität und breite Palette an Interaktionen aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.

Eigenschaften

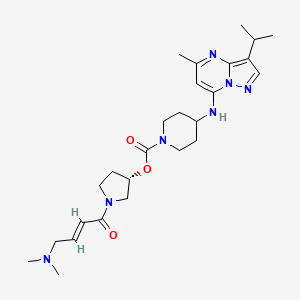

CAS-Nummer |

75808-66-1 |

|---|---|

Molekularformel |

C65H93N15O14 |

Molekulargewicht |

1308.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C65H93N15O14/c1-34(2)29-43(66)55(84)77-53(36(5)6)61(90)78-52(35(3)4)60(89)75-48(30-39-21-23-41(82)24-22-39)63(92)80-28-14-20-50(80)59(88)74-47(32-40-33-71-44-18-12-11-17-42(40)44)58(87)79-54(37(7)81)62(91)73-46(25-26-51(67)83)57(86)72-45(19-13-27-70-65(68)69)56(85)76-49(64(93)94)31-38-15-9-8-10-16-38/h8-12,15-18,21-24,33-37,43,45-50,52-54,71,81-82H,13-14,19-20,25-32,66H2,1-7H3,(H2,67,83)(H,72,86)(H,73,91)(H,74,88)(H,75,89)(H,76,85)(H,77,84)(H,78,90)(H,79,87)(H,93,94)(H4,68,69,70)/t37-,43+,45+,46+,47+,48+,49+,50+,52+,53+,54+/m1/s1 |

InChI-Schlüssel |

NBQSSMDPPLHNDC-GSOGOTFGSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.